1-Bromo-4-isopropylaminoanthraquinone
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Overview
Description
1-Bromo-4-isopropylaminoanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a bromine atom and an isopropylamino group attached to the anthraquinone core, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-isopropylaminoanthraquinone can be synthesized through various methodsThe bromination is typically carried out using elemental bromine in the presence of an oxidizing agent such as bromic acid or its salts . The reaction conditions usually involve maintaining specific temperatures and pH values to optimize the yield and minimize by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactors where the reaction parameters are carefully controlled to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-isopropylaminoanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, altering its oxidation state and leading to different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Elemental bromine, bromic acid, or bromine salts.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different anthraquinone oxidation states.
Scientific Research Applications
1-Bromo-4-isopropylaminoanthraquinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex anthraquinone derivatives.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a precursor for developing new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-isopropylaminoanthraquinone involves its interaction with molecular targets and pathways. The compound can interact with cellular proteins, enzymes, and DNA, leading to various biological effects. For instance, its anticancer activity may involve the inhibition of cancer cell proliferation, induction of apoptosis, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-bromoanthraquinone: Similar structure but lacks the isopropylamino group.
1-Methylamino-4-bromoanthraquinone: Contains a methylamino group instead of an isopropylamino group.
1-Amino-4-bromoanthraquinone-2-sulfonic acid: Features a sulfonic acid group, making it more water-soluble.
Uniqueness
1-Bromo-4-isopropylaminoanthraquinone is unique due to the presence of both the bromine atom and the isopropylamino group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-(propan-2-ylamino)anthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-9(2)19-13-8-7-12(18)14-15(13)17(21)11-6-4-3-5-10(11)16(14)20/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOFDTGGGLESBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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